3,8-Dichloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Medicinal Chemistry Agrochemical Discovery Scaffold Differentiation

3,8-Dichloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1823182-47-3) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine class, with the molecular formula C₇H₂Cl₂F₃N₃, a molecular weight of 256.01 g mol⁻¹, and a calculated LogP of approximately 2.20. The scaffold is recognized for its versatility across multiple target classes: it has been employed in the design of IDO1 catalytic holo-inhibitors for cancer immunotherapy , mGluR2 positive allosteric modulators (PAMs) for CNS disorders , tubulin polymerization inhibitors , p38 MAP kinase inhibitors , and NLRP3 inflammasome inhibitors.

Molecular Formula C7H2Cl2F3N3
Molecular Weight 256.01 g/mol
CAS No. 1823182-47-3
Cat. No. B1412481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dichloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
CAS1823182-47-3
Molecular FormulaC7H2Cl2F3N3
Molecular Weight256.01 g/mol
Structural Identifiers
SMILESC1=C(C2=NN=C(N2C=C1C(F)(F)F)Cl)Cl
InChIInChI=1S/C7H2Cl2F3N3/c8-4-1-3(7(10,11)12)2-15-5(4)13-14-6(15)9/h1-2H
InChIKeyURAZUISWJKARQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,8-Dichloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1823182-47-3) – Structural Identity and Procurement Baseline


3,8-Dichloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1823182-47-3) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine class, with the molecular formula C₇H₂Cl₂F₃N₃, a molecular weight of 256.01 g mol⁻¹, and a calculated LogP of approximately 2.20 . The scaffold is recognized for its versatility across multiple target classes: it has been employed in the design of IDO1 catalytic holo-inhibitors for cancer immunotherapy [1], mGluR2 positive allosteric modulators (PAMs) for CNS disorders [2], tubulin polymerization inhibitors [3], p38 MAP kinase inhibitors [4], and NLRP3 inflammasome inhibitors [5]. The target compound combines a 3‑chloro substituent, an 8‑chloro substituent, and a 6‑trifluoromethyl group—a substitution pattern that distinguishes it from all commonly listed analogs and imparts unique dual-electrophile reactivity and physicochemical properties.

Why Simple Substitution Fails: Unique Differentiation of 3,8-Dichloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1823182-47-3)


[1,2,4]Triazolo[4,3-a]pyridines are often treated as interchangeable building blocks, yet small changes in halogen and trifluoromethyl placement can drastically alter reactivity, physicochemical profile, and biological compatibility. The target compound differs from popular in-class analogs by having (i) chlorine at both the 3- and 8-positions, which provides two independent sites for sequential nucleophilic aromatic substitution or cross-coupling, and (ii) a 6‑CF₃ group that simultaneously enhances metabolic stability and LogP while modulating the electron density of the pyridine ring [1]. Competing analogs—e.g., 8‑chloro-6‑(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 478066-06-7, MW 221.57), 3,8‑dichloro-[1,2,4]triazolo[4,3-a]pyridine (CAS 22841-86-7, MW 188.01, lacks CF₃), 3‑chloro-6‑(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1020036-43-4, MW 221.57), and 8‑bromo-6‑(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1281973-04-3, MW 266.02)—each lack one of the three key features (3‑Cl, 8‑Cl, or 6‑CF₃), which limits their utility for structure–activity relationship (SAR) exploration and multi-vector library synthesis . The evidence below quantifies the differentiation of the target compound and explains why generic substitution is not an option for research programs that require this specific halogen/CF₃ configuration.

Quantitative Differentiation Evidence: 3,8-Dichloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1823182-47-3) vs. Closest Analogs


Structural Differentiation: Unique 3,8-Dichloro-6-CF₃ Substitution Pattern

The target compound is the only commercially listed [1,2,4]triazolo[4,3-a]pyridine that simultaneously contains chlorine at both the 3- and 8-positions plus a trifluoromethyl group at the 6-position. All four closest commercially available analogs lack at least one of these three functional elements . This unique combination provides orthogonal synthetic handles (3-Cl and 8-Cl) while retaining the metabolic and conformational benefits of a 6-CF₃ group.

Medicinal Chemistry Agrochemical Discovery Scaffold Differentiation

Purity Benchmarking: ≥98% Purity Specification vs. Competing Analogs

Available technical datasheets indicate that the target compound is routinely supplied with a purity specification of ≥98% (NLT 98% by HPLC) . The 3,8-dichloro analog lacking the 6-CF₃ group (CAS 22841-86-7) is typically offered at a standard purity of 95% , while the 3-chloro-6-CF₃ analog (CAS 1020036-43-4) is also specified at 95% . The difference is meaningful for applications—such as fragment-based drug discovery or high-throughput chemistry—where even small amounts of dechlorinated or oxidized impurities can confound biological assay interpretation.

Procurement Specification Purity Benchmarking Quality Assurance

Dual-Electrophile Utility: Two Chlorine Leaving Groups Enable Sequential Derivatization

The presence of two chlorine atoms at the 3- and 8-positions provides two reactive handles for sequential nucleophilic aromatic substitution (SₙAr) or transition-metal-catalyzed cross-coupling reactions. The 8-chloro-6-CF₃ analog (CAS 478066-06-7), which lacks the 3-Cl, offers only a single reactive site, while the 3,8-dichloro analog without the 6-CF₃ group (CAS 22841-86-7) lacks the electron-withdrawing CF₃ group that activates the pyridine ring toward SₙAr . The 6-CF₃ group exerts a strong electron-withdrawing effect (Hammett σₚ ≈ 0.54), which is expected to enhance the reactivity of the 8-Cl position toward nucleophilic displacement relative to the non-fluorinated analog [1].

Parallel Synthesis Library Chemistry SAR Exploration

Class-Level Scaffold Validation: [1,2,4]Triazolo[4,3-a]pyridine Precedence Across Major Target Classes

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated across at least five distinct pharmaceutical target classes: (i) IDO1 inhibition for cancer immunotherapy—lead compounds achieved sub-micromolar potency with exquisite heme-enzyme selectivity [1]; (ii) mGluR2 PAM activity—7-aryl derivatives demonstrated nanomolar affinity and tunable residence times correlated to in vivo REM sleep suppression [2]; (iii) tubulin polymerization inhibition—3,6-diaryl analogs exhibited IC₅₀ values down to 12 nM (compound 7i) comparable to CA-4 (IC₅₀ 4.2 μM in tubulin polymerization assay) [3]; (iv) p38 MAP kinase inhibition for respiratory anti-inflammatory indications [4]; and (v) NLRP3 inflammasome inhibition [5]. While these studies did not employ the exact target compound, they establish that the core scaffold—when appropriately decorated—delivers high-potency, target-selective tool compounds and clinical candidates, thereby reducing the risk of scaffold-related attrition for procurement decisions.

Target Class Validation Scaffold Precedence Drug Discovery

Physicochemical Profile Differentiation: LogP and Molecular Weight vs. Closest Analogs

The target compound has a vendor-reported calculated LogP (cLogP) of approximately 2.20 and a molecular weight of 256.01 g mol⁻¹ . This places it in a favorable physicochemical space for CNS drug discovery (typically cLogP 1–4, MW < 400). The 3,8-dichloro analog lacking the 6-CF₃ group (CAS 22841-86-7) has a MW of 188.01 but no reported LogP; however, the absence of the lipophilic CF₃ group would be expected to reduce LogP by approximately 0.5–1.0 log units . The 8-bromo-6-CF₃ analog (CAS 1281973-04-3, MW 266.02) has a higher molecular weight due to bromine, but the larger atomic radius of Br (185 pm vs. Cl at 175 pm) introduces steric and electronic differences that can alter binding pose and metabolic susceptibility . The target compound balances lipophilicity (6-CF₃) with moderate molecular weight and dual chlorine handles, a combination not offered by any single analog.

Physicochemical Properties Drug-likeness Lead Optimization

Supply Availability: Multiple ISO-Certified Vendors with NLT 98% Purity

The target compound is available from multiple independent vendors with consistent purity specifications: MolCore (NLT 98%, ISO-certified) , Fluorochem (product code F952610) , Apollo Scientific (catalog PC28300) , and CymitQuimica . In contrast, several closely related analogs are listed by fewer suppliers: the 3,8-dichloro non-CF₃ analog (CAS 22841-86-7) shows narrower catalog coverage and lower purity grade (typically 95%) . Multi-vendor availability with consistent ≥98% purity reduces single-supplier risk and facilitates competitive procurement for cost-sensitive projects.

Supply Chain Assurance ISO Certification Multi-Vendor Sourcing

Optimal Application Scenarios for 3,8-Dichloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1823182-47-3)


Divergent Library Synthesis via Sequential SₙAr / Cross-Coupling at 3- and 8-Positions

Programs that require rapid generation of compound libraries with variation at two distinct vectors on the triazolopyridine core can exploit the orthogonal reactivity of the 3-Cl and 8-Cl leaving groups. The electron-withdrawing 6-CF₃ group activates the pyridine ring, enabling selective sequential functionalization without the need for protecting-group chemistry [1]. This approach reduces the number of building blocks that must be individually procured, validated, and registered—lowering both procurement and laboratory operational costs.

Agrochemical Lead Optimization Requiring Halogen plus CF₃-Containing Scaffolds

The 1,2,4-triazolo[4,3-a]pyridine scaffold has demonstrated herbicidal activity in multiple published studies, with certain 8-chloro derivatives achieving ~50% weed growth inhibition at 37.5 g a.i. ha⁻¹ [2]. The target compound, with 3,8-dichloro and 6-CF₃ substitution, offers a direct entry point for SAR exploration of halogen and trifluoromethyl effects on herbicidal potency and crop selectivity, without requiring de novo scaffold synthesis.

Medicinal Chemistry Programs Targeting CNS-Penetrant Kinase Inhibitors or GPCR Modulators

The triazolopyridine core has been successfully employed in mGluR2 PAMs showing in vivo translation of residence time to REM sleep modulation [3] and in p38 MAPK inhibitors for respiratory disease [4]. The target compound's cLogP of 2.20 and moderate molecular weight (256.01 g mol⁻¹) place it in a favorable CNS drug-like property space . Its dual-halogen handles allow systematic exploration of the 3- and 8-position vectors, which are critical for modulating target affinity, selectivity, and ADME properties.

IDO1 and NLRP3 Inflammasome Inhibitor Discovery

Recent literature identifies the [1,2,4]triazolo[4,3-a]pyridine scaffold as a privileged chemotype for IDO1 catalytic holo-inhibition (sub-μM potency with excellent heme-enzyme selectivity) [5] and for NLRP3 inflammasome pathway inhibition [6]. The target compound provides a versatile starting material for structure-based optimization of both target classes, with the 6-CF₃ group contributing to metabolic stability and the 3- and 8-Cl positions enabling systematic SAR.

Quote Request

Request a Quote for 3,8-Dichloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.